molecular formula C11H9ClO4 B12472458 Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoate CAS No. 39847-98-8

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoate

Cat. No.: B12472458
CAS No.: 39847-98-8
M. Wt: 240.64 g/mol
InChI Key: MZFJPAFGPHWXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Shares a similar chlorophenyl group but differs in the overall structure and functional groups.

    4-(4-Chlorophenyl)-2-hydroxy-4-oxobutanoic acid: Similar structure but lacks the ester group, which affects its reactivity and applications.

Uniqueness

Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features also contribute to its potential biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

39847-98-8

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate

InChI

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3

InChI Key

MZFJPAFGPHWXGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.